molecular formula C16H12F2N2O B14870014 N-(2,4-difluorobenzyl)-1H-indole-2-carboxamide

N-(2,4-difluorobenzyl)-1H-indole-2-carboxamide

Cat. No.: B14870014
M. Wt: 286.28 g/mol
InChI Key: HOVRNCCCYUGEGK-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a 2,4-difluorobenzyl group attached to the nitrogen atom of the indole ring, and a carboxamide group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-1H-indole-2-carboxamide typically involves the reaction of 2,4-difluorobenzylamine with indole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,4-difluorobenzyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorobenzyl)-1H-indole-2-carboxamide is unique due to its specific structural features, such as the indole ring and the 2,4-difluorobenzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H12F2N2O

Molecular Weight

286.28 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C16H12F2N2O/c17-12-6-5-11(13(18)8-12)9-19-16(21)15-7-10-3-1-2-4-14(10)20-15/h1-8,20H,9H2,(H,19,21)

InChI Key

HOVRNCCCYUGEGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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